molecular formula C24H27NO2 B583988 Desmethyl Boc-Cyclobenzaprine CAS No. 1346604-04-3

Desmethyl Boc-Cyclobenzaprine

Cat. No.: B583988
CAS No.: 1346604-04-3
M. Wt: 361.485
InChI Key: FRZTVRMGHLWCSK-UHFFFAOYSA-N
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Description

Desmethyl Boc-Cyclobenzaprine is a derivative of Cyclobenzaprine, a centrally acting muscle relaxant. Cyclobenzaprine is commonly used to treat muscle spasms associated with acute musculoskeletal conditions. This compound is a protected metabolite of Cyclobenzaprine, often used in research and analytical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Boc-Cyclobenzaprine typically involves the protection of the amine group in Cyclobenzaprine followed by demethylation. The Boc (tert-butoxycarbonyl) group is used to protect the amine group during the reaction. The demethylation process can be achieved using various reagents such as boron tribromide or lithium aluminum hydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Boc-Cyclobenzaprine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Desmethyl Boc-Cyclobenzaprine has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Cyclobenzaprine and its metabolites.

    Biology: Studied for its effects on muscle relaxation and its potential therapeutic applications.

    Medicine: Investigated for its pharmacokinetics and pharmacodynamics in the treatment of muscle spasms.

    Industry: Utilized in the development of new formulations and drug delivery systems.

Mechanism of Action

The exact mechanism of action of Desmethyl Boc-Cyclobenzaprine is not fully understood. it is believed to act similarly to Cyclobenzaprine by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to a reduction in muscle spasms and pain. The compound primarily targets the brainstem and influences both gamma and alpha motor neurons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl Boc-Cyclobenzaprine is unique due to its protected amine group, which allows for specific analytical and synthetic applications. Its stability and reactivity make it a valuable compound in research and industrial settings .

Biological Activity

Desmethyl Boc-cyclobenzaprine is a derivative of cyclobenzaprine, a muscle relaxant commonly used for the treatment of muscle spasms. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and relevant case studies.

Overview of Cyclobenzaprine

Cyclobenzaprine acts primarily as a central nervous system depressant, reducing muscle hyperactivity. It is structurally related to tricyclic antidepressants and exhibits similar pharmacological effects. The drug is not directly effective at the neuromuscular junction but influences motor activity through central mechanisms. Its pharmacokinetics involves extensive metabolism and variable elimination half-lives, which can affect dosing in different populations.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its parent compound, cyclobenzaprine. Key pharmacokinetic parameters include:

  • Bioavailability: Approximately 33% to 55% for cyclobenzaprine, suggesting that desmethyl derivatives may exhibit similar absorption characteristics.
  • Plasma Protein Binding: Cyclobenzaprine is highly bound to plasma proteins (about 93%), which may also apply to its metabolites.
  • Metabolism: Predominantly metabolized by cytochrome P450 enzymes (CYP3A4 and CYP1A2), leading to glucuronide excretion via the kidneys.
  • Half-Life: The effective half-life for cyclobenzaprine ranges from 8 to 37 hours, with variations noted in elderly patients and those with hepatic impairment .

This compound likely shares similar mechanisms with cyclobenzaprine, primarily acting at the brain stem and spinal cord levels. Its effects on motor systems include:

  • Reduction of Tonic Somatic Motor Activity: Influences both gamma (γ) and alpha (α) motor systems.
  • Sedative Effects: Similar to tricyclic antidepressants, it may exhibit sedative properties due to its central action .

Case Studies and Research Findings

Several studies have investigated the effects and pharmacokinetics of cyclobenzaprine, providing insights into its biological activity:

  • Pharmacokinetics in Special Populations:
    • A study demonstrated that elderly subjects had plasma concentrations twice as high as younger individuals when administered standard doses, indicating a need for dose adjustments in older adults .
  • Bioequivalence Studies:
    • Research comparing various formulations of cyclobenzaprine showed consistent absorption profiles (AUC and Cmax), suggesting that this compound could exhibit similar bioavailability characteristics .
  • Animal Studies:
    • Animal models indicated that cyclobenzaprine's muscle relaxant effects were mediated through central mechanisms rather than peripheral actions, reinforcing the potential efficacy of desmethyl derivatives in reducing muscle spasms without direct neuromuscular interference .

Summary Table of Pharmacokinetic Parameters

ParameterValue
Bioavailability33% - 55%
Plasma Protein Binding~93%
MetabolismCYP3A4, CYP1A2
Elimination Half-Life8 - 37 hours
Clearance~0.689 L/min

Properties

IUPAC Name

tert-butyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-24(2,3)27-23(26)25(4)17-9-14-22-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)22/h5-8,10-16H,9,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZTVRMGHLWCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747549
Record name tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-04-3
Record name tert-Butyl [3-(5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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